molecular formula C5H4BrF3N2 B14118111 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

Cat. No.: B14118111
M. Wt: 229.00 g/mol
InChI Key: LZDZXXZTUHRGQO-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 4, a methyl group at position 1, and a trifluoromethyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole typically involves multistep reactions. One common method includes the bromination of 1-methyl-2-(trifluoromethyl)-1H-imidazole using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1-methyl-2-(trifluoromethyl)-1H-imidazole .

Scientific Research Applications

4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or modulator of protein function. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and trifluoromethyl groups on the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C5H4BrF3N2

Molecular Weight

229.00 g/mol

IUPAC Name

4-bromo-1-methyl-2-(trifluoromethyl)imidazole

InChI

InChI=1S/C5H4BrF3N2/c1-11-2-3(6)10-4(11)5(7,8)9/h2H,1H3

InChI Key

LZDZXXZTUHRGQO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(F)(F)F)Br

Origin of Product

United States

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